APC-200 -

APC-200

Catalog Number: EVT-1491981
CAS Number:
Molecular Formula: C14H20O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, APC-200 was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. APC-200 is being developed as an orally administered drug and is in late-stage preclinical development.
Source and Classification

The APC-200 system is developed by Waters Corporation, a prominent company in the field of analytical instrumentation. It falls under the classification of chromatographic systems, specifically designed for polymer analysis. The system utilizes advanced techniques to enhance the separation and characterization of polymers, which is crucial for various applications in chemistry and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of polymers analyzed by the APC-200 system often involves several methodologies, including:

  • Sol-Gel Process: This method allows for the formation of nanoscale precursor particles when APC is added during synthesis. The sol-gel process is pivotal for creating materials with specific properties tailored for various applications .
  • Chromatographic Techniques: The APC-200 employs a low-dispersion system with sub-3 μm hybrid particle technology columns. This setup significantly reduces analysis time, allowing for faster identification of molecular weight changes during polymer synthesis or degradation studies .

The system's design enables high-speed analysis while maintaining high resolution, which is critical for accurately determining molecular weight parameters.

Molecular Structure Analysis

Structure and Data

  • Molecular Weight Distribution: The APC-200 provides detailed insights into the molecular weight distribution of polymers, which is vital for understanding their physical properties and performance in applications.
  • Calibration Standards: Accurate calibration using known standards is essential for determining the molecular weight of unknown samples. The APC system enhances calibration accuracy through improved resolution .
Chemical Reactions Analysis

Reactions and Technical Details

Chemical reactions involving polymers can be monitored effectively using the APC-200 system. Key aspects include:

  • Real-Time Monitoring: The high-speed capabilities of the APC-200 allow for real-time monitoring of reactions, facilitating immediate adjustments during polymer synthesis .
  • Resolution Improvement: The system's design minimizes peak bandspreading, leading to sharper peaks in chromatograms. This improvement enables better identification of low molecular weight oligomers, which are often critical in understanding polymer behavior during reactions .
Mechanism of Action

Process and Data

The mechanism of action for the APC-200 revolves around its ability to separate polymers based on their size and molecular weight. Key processes include:

  • Size Exclusion Chromatography: This technique allows for the separation of polymers based on their size as they pass through a column filled with porous material. Smaller molecules are delayed longer than larger ones, enabling effective separation.
  • Data Analysis: The data generated from analyses can provide insights into polymer structure-property relationships, guiding further research and development efforts in material science .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties analyzed by the APC-200 include:

  • Molecular Weight: Determination of average molecular weights (number average and weight average) is fundamental in characterizing polymers.
  • Polydispersity Index: This index provides information on the distribution of molecular weights within a given sample, indicating uniformity or variability in polymer chains.

Additionally, thermal properties such as glass transition temperature can also be inferred from molecular weight data.

Applications

Scientific Uses

APC-200 has numerous applications across various scientific fields:

  • Polymer Development: It plays a crucial role in developing new polymers with tailored properties for specific applications, including biomedical devices, coatings, and packaging materials.
  • Quality Control: In industrial settings, the APC system is used to ensure quality control during polymer production by monitoring changes in molecular weight that could affect performance .
Introduction to the APC-200 Control System

The APC-200 represents a sophisticated electronic control system engineered for precision management of power transmission systems in industrial and mobile equipment. Developed by Dana Incorporated under the Spicer Off-Highway Products brand, this system integrates advanced microprocessor technology with electro-hydraulic actuation to deliver unprecedented control over transmission functions [1] [2]. Unlike conventional mechanical or hydraulic control systems, the APC-200 employs digital signal processing to interpret multiple sensor inputs and execute complex control algorithms that optimize power transfer efficiency, shift quality, and operational safety. Its architecture bridges the gap between traditional transmission mechanics and modern mechatronic control paradigms, establishing new standards for performance and reliability in demanding industrial environments ranging from material handling equipment to heavy-duty off-road vehicles [4] [7].

Definition and Core Functionality of APC-200 in Transmission Mechanics

The APC-200 is fundamentally an Electronic Control Module (ECM) or Electronic Controlled Inching (ECI) system designed specifically for powershift transmissions. At its core, it functions as the central nervous system for transmission operation, replacing mechanical linkages with electronic sensors and electro-hydraulic actuators [1] [2]. The system's hardware architecture incorporates multiple specialized circuits for processing diverse input signals:

  • Pulse Width Modulation (PWM) controllers for closed-loop clutch pressure control (4-5 channels depending on hardware variant)
  • High-current output drivers capable of delivering up to 15A for direct solenoid actuation
  • Analog-to-digital converters for processing throttle position, brake pedal position, and pressure sensor inputs
  • CAN 2.0B communication interfaces for integration with vehicle networks
  • RS-232 serial interface for firmware programming and calibration [2] [4]

The system's core functionality revolves around three operational pillars:

  • Gear change management through precise modulation of clutch engagement pressures and timing
  • Direction reversal protection using speed and engine RPM monitoring to prevent unsafe shifts
  • Electronic Inching (ECI) functionality allowing speed-controlled or torque-controlled maneuvering [1] [7]

Table: APC-200 Input/Output Signal Processing Capabilities

Signal TypeInput QuantityOutput QuantityResolution/AccuracyPrimary Functions
Analog Voltage4-6 channels2 channels10-bit (0.1%)Throttle position, pressure sensing
Resistive2 channels-1% full scaleTemperature sensing
Frequency3 channels1 channel±1 pulse/secSpeed sensing (engine/output/turbine)
PWM Control-4-5 channels0.1mA current controlProportional solenoid control
Digital I/O8-12 channels8-10 channels5ms responseSwitch inputs, indicator outputs

The system's operational intelligence resides in its real-time control algorithms that process inputs from multiple sensors (speed, temperature, pressure, operator commands) to determine optimal clutch engagement parameters. Through pressure feedback control, the APC-200 dynamically adjusts solenoid currents to achieve target clutch pressures within ±0.5 bar, enabling buttery-smooth gear transitions even under varying load conditions [4] [8]. The Electronic Controlled Inching function exemplifies its sophistication—when activated, the system manages clutch slippage through closed-loop control to provide precise maneuvering capability without operator throttle modulation, significantly reducing operator fatigue during material handling operations [1] [2].

Historical Development of Electronic Control Modules (ECM/ECI) in Industrial Automation

The evolution toward systems like the APC-200 represents the culmination of five decades of progression in industrial control electronics. The historical development can be categorized into three distinct generations:

  • Electro-Hydraulic Relay Era (1970s-1980s): Early systems employed simple electromagnetic relays and discrete logic circuits to automate basic transmission functions. These systems provided elementary shift sequencing but lacked modulation capabilities, resulting in jarring gear changes and limited protection features. Their operation was characterized by fixed-pressure profiles and open-loop control that couldn't adapt to varying operating conditions [4].

  • Microprocessor Revolution (1990s-2000s): The introduction of 8-bit microcontrollers enabled significant advances in transmission control. Systems gained the ability to store multiple shift maps, implement basic adaptive learning, and perform diagnostic monitoring. The development of proportional solenoid technology was pivotal during this period, allowing for variable pressure control instead of simple on/off functionality. However, these systems still suffered from limited processing power (typically <1 MIPS) and rudimentary communication capabilities (J1939 precursor protocols) that restricted their integration into broader vehicle control architectures [2] [4].

  • Mechatronic Integration Era (2010-Present): Modern systems like the APC-200 represent the third generation, featuring 32-bit microprocessors operating at >100 MIPS, CAN 2.0B/CANopen communication interfaces, and sophisticated hydraulic modeling algorithms. This technological leap enabled previously impossible functionalities:

  • Adaptive clutch calibration that compensates for wear and fluid viscosity changes
  • Multivariable control algorithms that simultaneously manage engine torque, clutch slip, and shift timing
  • Predictive protection systems that anticipate potential failures through pattern recognition in sensor data
  • Cybersecurity protocols for secure firmware updates and parameter programming [2] [4] [8]

The APC-200 specifically evolved through several hardware generations (APC210-APC216) with increasing capabilities. Earlier versions (APC210-213) featured analog inputs with 2V/4V scaling and lacked H-bridge outputs, while current-generation APC216 controllers support 1V/5V scaling, additional PWM channels, and advanced diagnostics for full-flow control valves used in TE-series transmissions [4]. This progression mirrors broader trends in industrial automation where control systems have transitioned from performing isolated functions to serving as networked intelligence hubs that optimize entire powertrain systems.

Role of APC-200 in Advanced Process Control (APC) Architectures

Within industrial automation ecosystems, the APC-200 functions as a specialized edge-level controller in the hierarchical structure of Advanced Process Control (APC) architectures. These architectures typically employ a three-tier optimization model where each layer addresses different time scales and control objectives:

  • Regulatory Control Layer (millisecond-second timescale): Where the APC-200 operates, handling real-time execution of control loops for clutch pressure, engine speed synchronization, and gear sequencing. Its deterministic response guarantees precise actuator control within 5ms timing constraints [2] [5].

  • Unit Optimization Layer (minute-hour timescale): Where setpoints for the APC-200 are generated by supervisory controllers that coordinate transmission behavior with engine management, hydraulic systems, and operational constraints.

  • Plant-Wide Optimization Layer (hour-shift timescale): Where production objectives and economic constraints are translated into equipment operating parameters [5] [6].

The APC-200's integration into this hierarchy is enabled through its CAN 2.0B interface, which supports the J1939 protocol and proprietary messaging formats. This allows the transmission controller to participate in distributed control strategies such as:

  • Cascade control systems where transmission output speed becomes the primary variable for vehicle speed controllers
  • Constraint management where transmission temperature and pressure limits dynamically constrain engine torque requests
  • Feedforward compensation where loader arm position or implement status anticipates transmission torque requirements [3] [5]

Table: APC-200 Communication Capabilities in APC Architectures

Communication FeatureSpecificationAPC Hierarchy RoleImplementation Example
CAN 2.0B Interface250kbps-1MbpsReal-time data exchangeTransmission temperature feedback to engine ECM for derating
J1939 Protocol SupportPGNs: 65265, 65270Standardized powertrain messagingEngine torque request/reduction during shifts
Proprietary Messaging20+ custom PGNsSpecialized control functionsInching mode coordination with hydraulic implement controllers
RS-232 Service Port115.2kbpsCalibration/diagnosticsFirmware updates, parameter adjustments
CybersecurityChecksum validation, secured writesSystem integritySecure parameter programming with access levels

The system's most significant contribution to APC architectures is its implementation of model-based control strategies. The APC-200 stores detailed clutch hydraulic response models that predict pressure rise times based on fluid temperature, solenoid current, and system voltage. These models enable:

  • Dead-time compensation during clutch engagement
  • Predictive pressure control that anticipates hydraulic system dynamics
  • Fault detection algorithms that compare actual response against model predictions to identify deteriorating components [3] [6]

Furthermore, the controller's calibration routines exemplify advanced process control principles. Automatic Transmission Calibration (ATC) procedures leverage closed-loop identification techniques to characterize clutch fill times, pressure gain, and system leakage. The resulting parameters create a transmission-specific fingerprint that adapts the control algorithms to the exact hydraulic characteristics of the installed transmission, demonstrating the system's implementation of adaptive control principles fundamental to modern APC [2] [8].

Properties

Product Name

APC-200

Molecular Formula

C14H20O2

Synonyms

APC200; APC-200; APC 200.;NONE

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